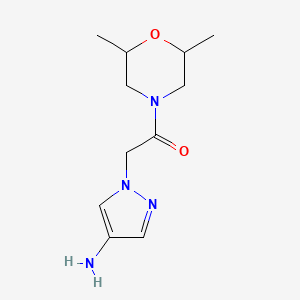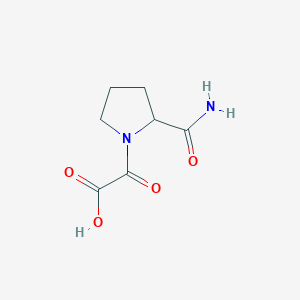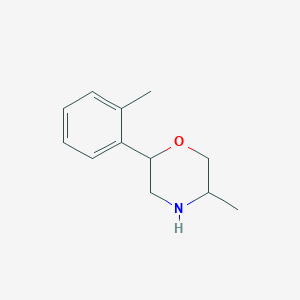
6-(2-アミノ-1,3-チアゾール-4-イル)-7-フルオロ-1,2,3,4-テトラヒドロキノリン-2-オン
説明
The compound “6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle that consists of a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
抗がん作用
2-アミノチアゾールコアは、ダサチニブやアルペリシブなど、臨床で使用されているいくつかの抗がん剤の一部です。 この骨格の誘導体は、乳がん、白血病、肺がん、結腸がん、CNSがん、メラノーマ、卵巣がん、腎臓がん、前立腺がんを含む、幅広いヒトがん細胞株に対して強力な阻害活性を示しています 。薬剤耐性を調節し、副作用を軽減する能力により、このクラスの化合物は、がん治療研究における貴重な資産となっています。
抗菌活性
2-アミノチアゾール誘導体は、抗菌剤および抗真菌剤として重要な役割を果たすヘテロ環状類似体の合成のための出発物質として使用されてきました 。それらは、多剤耐性株に対して有効性を示しており、抗生物質耐性に対する懸念が高まっていることを考えると、これは重要です。
抗炎症および鎮痛効果
2-アミノチアゾール誘導体の抗炎症および鎮痛特性により、炎症や痛みを伴う状態の治療のための潜在的な治療薬となっています 。これには、関節炎などの慢性疾患や、外傷による炎症などの急性状態が含まれます。
作用機序
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.
Biochemical Pathways
Compounds with a similar 2-aminothiazole scaffold have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It’s known that the bioavailability of a drug can be influenced by factors such as its absorption in the digestive tract, distribution throughout the body, metabolism by the liver, and excretion by the kidneys .
Result of Action
Based on the known activities of similar 2-aminothiazole derivatives, it can be inferred that the compound may lead to a decrease in the proliferation of cancer cells .
生化学分析
Biochemical Properties
6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . The compound’s interactions with these enzymes can inhibit their activity, leading to potential antimicrobial effects.
Cellular Effects
The effects of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s thiazole ring can form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their catalytic activity . This inhibition can result in downstream effects such as reduced bacterial growth or altered cellular signaling.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect the levels of key metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it can be directed to specific organelles such as the mitochondria, where it exerts its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation, can also influence its localization and activity within the cell .
特性
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-8-4-9-6(1-2-11(17)15-9)3-7(8)10-5-18-12(14)16-10/h3-5H,1-2H2,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGOLNYATKFLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C3=CSC(=N3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)


![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)


![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)

